2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE
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Overview
Description
2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a piperidine ring fused with an oxazolo-triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable oxazolo-triazine precursor in the presence of a base such as sodium carbonate. The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70–80 °C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. For instance, microwave-assisted synthesis using a multimode reactor can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the oxazolo-triazine moiety is substituted by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvent systems to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-PIPERIDIN-1-YL-6,7-DIHYDRO-4H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE: A closely related compound with similar structural features but different reactivity and applications.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperidine moiety but have different heterocyclic frameworks, leading to distinct properties and uses.
Uniqueness
2-(PIPERIDIN-1-YL)-4H,6H,7H-[1,3]OXAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored biological activities and material properties .
Properties
IUPAC Name |
2-piperidin-1-yl-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-9-11-8(13-4-2-1-3-5-13)12-10-14(9)6-7-16-10/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRFEZKPWVOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)N3CCOC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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